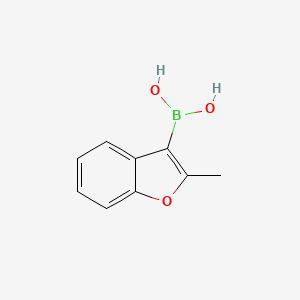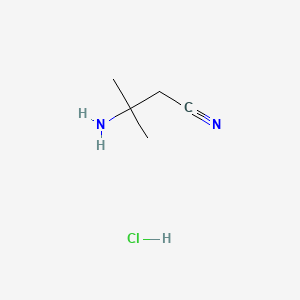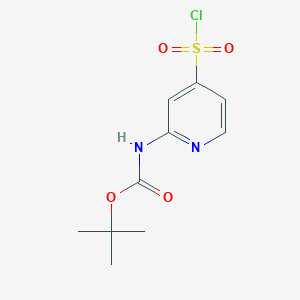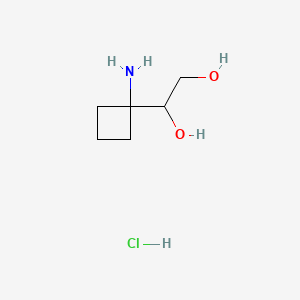
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and a diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents such as ammonia or amines.
Formation of the Diol Moiety: The diol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of suitable catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
1-(1-Aminocyclobutyl)ethane-1,2-diol hydrochloride can be compared with similar compounds such as:
Ethane-1,2-diol: A simple diol with similar hydroxyl groups but lacking the cyclobutyl and amino functionalities.
Cyclobutanol: A compound with a cyclobutyl ring and a hydroxyl group but lacking the amino and additional hydroxyl functionalities.
1-Aminocyclobutane-1-carboxylic acid: A compound with a cyclobutyl ring and an amino group but lacking the diol moiety.
The uniqueness of this compound lies in its combination of a cyclobutyl ring, an amino group, and a diol moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
1-(1-aminocyclobutyl)ethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-6(2-1-3-6)5(9)4-8;/h5,8-9H,1-4,7H2;1H |
InChI 键 |
GQLKZBJBRXNJGC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(CO)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


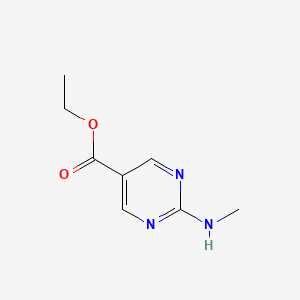
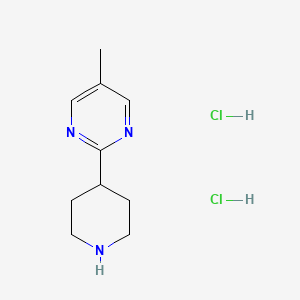

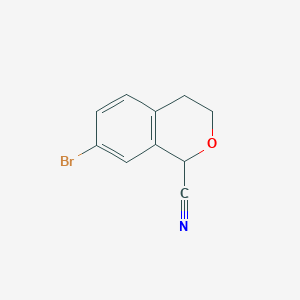
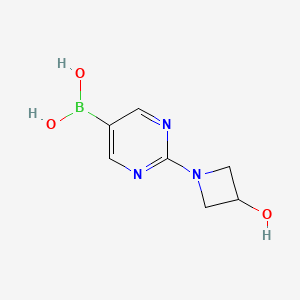
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
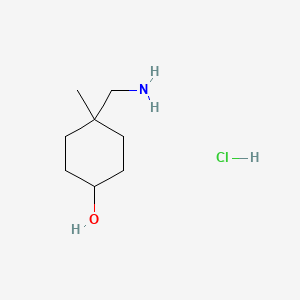
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
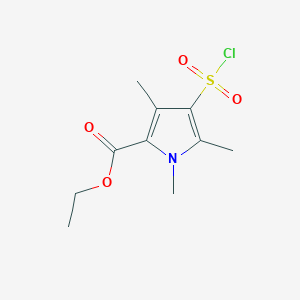
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
